Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 112104-41-3
VCID: VC20148611
InChI: InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3
SMILES:
Molecular Formula: C10H7BrO4
Molecular Weight: 271.06 g/mol

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate

CAS No.: 112104-41-3

Cat. No.: VC20148611

Molecular Formula: C10H7BrO4

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate - 112104-41-3

Specification

CAS No. 112104-41-3
Molecular Formula C10H7BrO4
Molecular Weight 271.06 g/mol
IUPAC Name methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3
Standard InChI Key CVTPKEQCPDXWNR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)O

Introduction

Structural and Physicochemical Properties

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds, featuring a fused benzene and furan ring system. The compound’s IUPAC name, methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate, reflects its substitution pattern: a bromine atom at position 5, a hydroxyl group at position 3, and a methyl ester at position 2 .

Molecular Geometry and Spectroscopic Data

X-ray crystallography of analogous benzofuran derivatives reveals planar aromatic systems with slight distortions due to substituent electronegativity . For this compound, nuclear magnetic resonance (NMR) spectroscopy predicts characteristic signals:

  • ¹H-NMR: A singlet for the methyl ester (δ ~3.9 ppm), a broad peak for the hydroxyl group (δ ~5.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .

  • ¹³C-NMR: Carbonyl resonance (δ ~165 ppm), aromatic carbons (δ ~110–150 ppm), and methyl ester carbons (δ ~52 ppm) .

The compound’s LogP value of 2.69 suggests moderate lipophilicity, favorable for membrane permeability in biological systems.

Table 1: Physicochemical Properties of Methyl 5-Bromo-3-Hydroxy-1-Benzofuran-2-Carboxylate

PropertyValueSource
Molecular FormulaC₁₀H₇BrO₄
Molecular Weight271.06 g/mol
Exact Mass269.953 Da
PSA (Polar Surface Area)59.67 Ų
LogP2.69

Synthetic Routes and Optimization

The synthesis of methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate typically involves multi-step reactions starting from benzofuran precursors. Akiyama et al. (2009) demonstrated a route using halogenation and esterification , while Kowalewska et al. (2013) elaborated on cyclization strategies .

Key Synthetic Steps

  • Halogenation: Bromination of 3-hydroxybenzofuran derivatives using N-bromosuccinimide (NBS) or Br₂ in acetic acid .

  • Esterification: Reaction with methyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base .

  • Purification: Column chromatography (silica gel, chloroform/methanol) yields >75% purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, CH₃COOH, 40°C, 6h68
EsterificationMethyl chloroacetate, K₂CO₃, DMF78

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